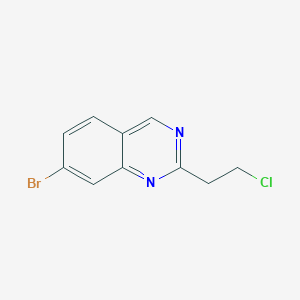

7-Bromo-2-(2-chloroethyl)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrClN2 |

|---|---|

Molecular Weight |

271.54 g/mol |

IUPAC Name |

7-bromo-2-(2-chloroethyl)quinazoline |

InChI |

InChI=1S/C10H8BrClN2/c11-8-2-1-7-6-13-10(3-4-12)14-9(7)5-8/h1-2,5-6H,3-4H2 |

InChI Key |

KYFBQLIFBHAPRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1Br)CCCl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 7 Bromo 2 2 Chloroethyl Quinazoline and Analogous Structures

Classical and Contemporary Approaches to Quinazoline (B50416) Core Construction

The synthesis of the quinazoline framework is a well-established area of organic chemistry, with a variety of methods available, ranging from classical condensation reactions to modern metal-catalyzed and oxidative techniques.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are fundamental precursors for the construction of quinazolin-4(3H)-ones, which can be further modified to yield quinazolines. A common approach involves the condensation of an anthranilic acid derivative with a suitable reagent to form the pyrimidine (B1678525) ring.

One established method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. frontiersin.org This reaction, however, often requires high temperatures and can be lengthy. frontiersin.org Microwave-assisted variations have been developed to accelerate this process and improve yields. frontiersin.org For instance, the reaction of anthranilic acids with formamide (B127407) under microwave irradiation using solid supports like acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 can efficiently produce quinazolin-4(3H)-ones. frontiersin.org

Another strategy involves the reaction of anthranilic acid with chloro-acyl chlorides. For example, 5-bromoanthranilic acid can be treated with 4-chloro-butyryl chloride to form an N-acyl-anthranilic acid, which is then cyclized with acetic anhydride (B1165640) to yield a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can subsequently react with amines to furnish the corresponding quinazolinone derivatives. nih.gov

The following table summarizes representative cyclization reactions using anthranilic acid derivatives:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Anthranilic Acid, Amides | High Temperature | 4-oxo-3,4-dihydroquinazolines | frontiersin.org |

| Anthranilic Acid, Formamide | Microwave, Acidic Alumina/Silica Gel/Montmorillonite K-10 | Quinazolin-4(3H)-ones | frontiersin.org |

| 5-Bromoanthranilic Acid, 4-Chloro-butyryl chloride | 1. Acylation 2. Acetic Anhydride 3. Amine | Tricyclic 4(3H)-quinazolinone derivatives | nih.gov |

| Anthranilic Acid, Methyl Orthoformate, Amine | Microwave, 120°C | Quinazolin-4(3H)-ones | tandfonline.com |

Metal-Catalyzed Synthetic Routes to 2-Substituted Quinazolines

Transition-metal catalysis offers powerful and versatile methods for the synthesis of quinazolines, often with high efficiency and functional group tolerance. nih.gov Various metals, including palladium, copper, iron, and manganese, have been employed to catalyze the formation of the quinazoline ring.

A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazolines. organic-chemistry.org Similarly, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes, using cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, yields a wide range of 2-substituted quinazolines. organic-chemistry.org

Iron-catalyzed syntheses are also prominent. For instance, FeBr2 can catalyze the cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic oxidative conditions. mdpi.comresearchgate.net Manganese-catalyzed reactions, while less common, offer an alternative, with Mn(I) complexes enabling the acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides. mdpi.com

The table below highlights some metal-catalyzed approaches to quinazoline synthesis:

| Catalyst System | Reactants | Product | Reference |

| Palladium(II) | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Diverse quinazolines | organic-chemistry.org |

| Copper(I) Chloride/DABCO/4-HO-TEMPO | 2-Aminobenzylamines, Aldehydes | 2-Substituted quinazolines | organic-chemistry.org |

| Iron(II) Bromide | 2-Aminobenzyl alcohols, Benzylamines | C-2 substituted quinazolines | mdpi.com |

| Manganese(I) complex | 2-Amino-benzylalcohol, Primary amides | 2-Substituted quinazolines | mdpi.com |

| Bismuth(III) Nitrate Pentahydrate | 2-Aminobenzamides, Aldehydes | 2-Substituted quinazolinones | nih.gov |

Oxidative Cyclization and Aerobic Synthesis Protocols

Oxidative cyclization methods provide an environmentally friendly and efficient pathway to quinazolines and quinazolinones, often utilizing molecular oxygen or air as the terminal oxidant. rsc.orgresearchgate.net These reactions can proceed through various mechanisms, including chemoenzymatic processes.

A bioinspired cooperative catalytic system using laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been developed for the aerobic oxidative synthesis of quinazolinones from 2,3-dihydroquinazolin-4(1H)-ones. rsc.orgrsc.org This two-step process involves an initial chemical cyclization followed by a chemoenzymatic oxidation. researchgate.netrsc.org

Electrochemical methods also offer a green approach. A K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides can be achieved under undivided electrolytic conditions without the need for a transition metal or a base. nih.gov Iodine-catalyzed aerobic oxidative C(sp³)-H amination/C-N cleavage of tertiary amines represents another metal-free approach to quinazolines and quinazolinones. organic-chemistry.org

Key features of oxidative cyclization methods are summarized in the following table:

| Catalyst/Promoter | Oxidant | Substrates | Key Features | Reference |

| Laccase/DDQ | Air or O2 | 2,3-Dihydroquinazolin-4(1H)-ones | Bioinspired, mild conditions, aqueous media | rsc.orgrsc.org |

| K2S2O8 | Electrochemical | Primary alcohols, 2-Aminobenzamides | Metal-free, base-free | nih.gov |

| Iodine | Oxygen | Tertiary amines | Metal-free, peroxide-free | organic-chemistry.org |

| Iron Nitrate/TEMPO | Stoichiometric oxidant | 2-Aminobenzamides, Aldehydes | - | nih.gov |

Targeted Functionalization Strategies for Bromine at Position 7

The introduction of a bromine atom at the 7-position of the quinazoline scaffold is a critical step in the synthesis of 7-Bromo-2-(2-chloroethyl)quinazoline. This requires either the use of a pre-functionalized precursor or a regioselective halogenation of the pre-formed quinazoline ring.

Regioselective Halogenation Techniques for Quinazoline Scaffolds

Direct and regioselective halogenation of the quinoline (B57606) and quinazolinone core presents a synthetic challenge. However, several methods have been developed to achieve this transformation. Palladium-catalyzed ortho-selective halogenation of quinazolinone scaffolds using N-halosuccinimide as both a halogen source and an oxidant has been described, proceeding via C-H bond activation. rsc.org

For the related quinoline scaffold, metal-free, regioselective remote C-H halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acids as the halogen source. nih.govrsc.org This method demonstrates high functional group tolerance and excellent regioselectivity. nih.gov Iron(III)-catalyzed halogenation of 8-amidoquinolines in water also provides a route to 5-halogenated products under mild conditions. researchgate.net While these methods are for quinolines, the principles can often be adapted to quinazoline systems.

Precursor Design for 7-Bromo-Quinazoline Derivatives

An alternative and often more straightforward approach to obtaining 7-bromo-quinazolines is to start with a precursor that already contains the bromine atom in the desired position. 5-Bromoanthranilic acid is a readily available starting material for this purpose. nih.govnih.gov

For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one begins with the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate. nih.gov This demonstrates how the bromine atom is carried through the synthetic sequence to the final quinazoline product. Similarly, 5-chloroanthranilic acid can be used to prepare 6-chloro-substituted quinazolinone derivatives. ijpsr.com The numbering of the quinazoline ring system means that a 5-substituted anthranilic acid will result in a 7-substituted quinazolinone.

The design of precursors is a key strategy in multi-step syntheses. For example, the preparation of 2,4-dichloroquinazolines often starts from the corresponding 2,4-dioxoquinazolines, which can be synthesized from appropriately substituted anthranilic acids. nih.gov

Advanced Synthetic Methodologies and Process Optimization for Quinazoline Derivatives

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. For quinazoline synthesis, advanced methodologies like microwave-assisted synthesis and the application of green chemistry principles have led to significant improvements over classical methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov For the synthesis of quinazolines and quinazolinones, microwave-assisted protocols dramatically reduce reaction times, often from hours to minutes, while improving reaction yields. benthamdirect.comresearchgate.netfrontiersin.org This technique provides rapid and uniform heating, which can accelerate reaction rates and sometimes lead to cleaner reactions with easier work-up procedures. frontiersin.orgnih.gov

Numerous quinazoline synthesis methods have been adapted for microwave conditions. For example, the Niementowski reaction, a classical method for preparing quinazolinones from anthranilic acids, has been highly accelerated under solvent-free microwave conditions. frontiersin.org Similarly, multi-component reactions and cyclization reactions using various starting materials have been successfully performed in domestic or dedicated microwave ovens, leading to the efficient formation of the quinazoline scaffold. benthamdirect.comnih.gov Experimental results consistently show that microwave irradiation increases both the rate and yield of reaction compared to conventional heating. researchgate.net

| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |

| Reaction Time | 3 - 6 hours | 10 - 20 minutes | researchgate.net |

| Yield | 48 - 89% | 66 - 97% | researchgate.net |

| Energy Input | High | Low | nih.gov |

| Work-up | Standard | Often simpler | nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. magnusconferences.com In quinazoline synthesis, this involves using renewable starting materials, non-toxic solvents, energy-efficient techniques, and designing reactions with high atom economy. magnusconferences.comnih.gov

One key area of development is the use of environmentally benign solvents. Water has been successfully used as a solvent for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-one derivatives. researchgate.net Another innovative approach is the use of deep eutectic solvents (DES), which are biodegradable and low-cost, as alternatives to volatile organic compounds. tandfonline.com For instance, a choline (B1196258) chloride:urea deep eutectic solvent has been utilized for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Furthermore, the development of metal-free catalytic systems aligns with green chemistry principles. A four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been described that proceeds under metal-free conditions. rsc.org This method involves the direct functionalization of a C-H bond, enhancing atom economy and avoiding the use of toxic heavy metal catalysts. nih.govrsc.org Such strategies not only reduce hazardous waste but also improve the cost-effectiveness and environmental safety of quinazoline synthesis. magnusconferences.com

| Green Chemistry Principle | Application in Quinazoline Synthesis | Example | Reference(s) |

| Safer Solvents | Use of water or deep eutectic solvents (DES) instead of volatile organic compounds. | Synthesis in choline chloride:urea DES. | tandfonline.com |

| Energy Efficiency | Application of microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted Niementowski reaction. | researchgate.netfrontiersin.org |

| Catalysis | Use of metal-free catalysts to avoid toxic heavy metals. | Salicylic acid-catalyzed oxidative condensation. | nih.gov |

| Atom Economy | Designing multi-component, one-pot reactions that incorporate most atoms from the reactants into the final product. | Four-component synthesis from anilines and aldehydes. | rsc.org |

Molecular Structure and Conformational Analysis of 7 Bromo 2 2 Chloroethyl Quinazoline Derivatives

Spectroscopic Characterization Techniques in Quinazoline (B50416) Research

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. For a molecule like 7-Bromo-2-(2-chloroethyl)quinazoline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For quinazoline derivatives, ¹H and ¹³C NMR are routinely used to assign the structure. longdom.orgresearchgate.net

In the ¹H NMR spectrum of a 7-bromo-substituted quinazoline, the protons on the benzene (B151609) portion of the quinazoline ring would exhibit characteristic splitting patterns and chemical shifts. For instance, the proton at position 8 would likely appear as a doublet, while the protons at positions 5 and 6 would show doublet of doublets or more complex splitting depending on their coupling constants. The presence of the bromine atom at position 7 influences the electron density of the aromatic ring, causing shifts in the proton signals compared to an unsubstituted quinazoline.

The 2-(2-chloroethyl) substituent would present as two triplet signals in the ¹H NMR spectrum, corresponding to the two methylene (B1212753) (-CH₂-) groups, assuming free rotation. The methylene group adjacent to the quinazoline ring would be deshielded and appear at a lower field compared to the methylene group adjacent to the chlorine atom.

The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The carbon atoms of the quinazoline ring would appear in the aromatic region (typically δ 120-160 ppm). The carbon atom at position 7, bonded to the bromine, would show a characteristic chemical shift. The two methylene carbons of the chloroethyl side chain would appear in the aliphatic region of the spectrum. For example, in related 6-bromo-2-(substituted)-3-phenylquinazolin-4(3H)-ones, the benzylic CH₂ group appears around δ = 37 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Quinazoline H-5 | ~ 7.5 - 8.0 | ~ 125 - 130 |

| Quinazoline H-6 | ~ 7.7 - 8.2 | ~ 128 - 135 |

| Quinazoline H-8 | ~ 8.0 - 8.5 | ~ 120 - 125 |

| -CH₂- (adjacent to ring) | ~ 3.0 - 3.5 | ~ 35 - 40 |

| -CH₂-Cl | ~ 3.6 - 4.1 | ~ 40 - 45 |

| Quinazoline C-2 | - | ~ 160 - 165 |

| Quinazoline C-4 | - | ~ 150 - 155 |

| Quinazoline C-4a | - | ~ 120 - 125 |

| Quinazoline C-5 | - | ~ 125 - 130 |

| Quinazoline C-6 | - | ~ 128 - 135 |

| Quinazoline C-7 | - | ~ 115 - 120 |

| Quinazoline C-8 | - | ~ 120 - 125 |

Note: These are predicted values based on data from similar substituted quinazoline structures and are for illustrative purposes.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

The fragmentation of the molecule under mass spectrometric conditions would likely involve the loss of the chloroethyl side chain. Common fragmentation pathways for similar structures include cleavage of the bond between the quinazoline ring and the side chain. dtic.mil The loss of a chlorine atom, an ethyl group, or the entire chloroethyl group would lead to characteristic fragment ions. For example, in the mass spectra of related dibromo-2-arylquinazolinone derivatives, fragmentation patterns often show the loss of bromine and other substituents, leading to stable fragment ions. nih.gov The fragmentation of the 2-chloroethyl side chain itself can also provide valuable structural information. dtic.mil

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| m/z | Isotopes | Relative Abundance |

|---|---|---|

| M | ⁷⁹Br, ³⁵Cl | High |

| M+1 | ⁷⁹Br, ³⁵Cl, ¹³C | Moderate |

| M+2 | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | High |

| M+3 | ⁸¹Br, ³⁵Cl, ¹³C or ⁷⁹Br, ³⁷Cl, ¹³C | Moderate |

Note: This table illustrates the expected complexity of the molecular ion peak due to the presence of bromine and chlorine isotopes.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the quinazoline ring system, including C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-Br stretch would be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The aliphatic C-H stretching of the chloroethyl group would be seen in the 2960-2850 cm⁻¹ range, and the C-Cl stretch would appear in the 800-600 cm⁻¹ region. In related bromo-quinazoline derivatives, the C=O stretching of the amide group is a prominent feature in the IR spectrum, which would be absent in the target compound. nih.govnih.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the quinazoline ring system.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| C=N (quinazoline) | Stretching | 1620 - 1580 |

| C=C (quinazoline) | Stretching | 1580 - 1450 |

| C-Cl | Stretching | 800 - 600 |

Note: These are predicted ranges based on typical vibrational frequencies for the respective functional groups.

X-ray Crystallography and Solid-State Structural Elucidation of Substituted Quinazolines

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not available, studies on related bromo-substituted quinazoline and quinoxaline (B1680401) derivatives provide insights into the expected solid-state conformation. nih.govresearchgate.net

The crystal structure of a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, reveals a nearly planar quinazoline ring system. nih.gov The C-Br bond length in this analogue is consistent with other bromo-substituted tricyclic quinazolinone derivatives. nih.gov In the solid state, intermolecular interactions such as halogen bonding (Br···Br contacts) and π-stacking interactions often play a crucial role in the crystal packing.

For this compound, it is expected that the quinazoline ring system would be largely planar. The conformation of the 2-(2-chloroethyl) side chain would be a key feature of the solid-state structure, likely adopting a staggered conformation to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions involving the bromine and chlorine atoms, as well as potential π-π stacking of the quinazoline rings.

Conformational Preferences and Stereochemical Considerations

The 2-(2-chloroethyl) side chain of this compound introduces conformational flexibility to the molecule. The rotation around the single bonds of the ethyl chain allows the chloroethyl group to adopt various conformations. The preferred conformation in solution and in the solid state would be the one that minimizes steric and electronic repulsions.

Studies on 2-substituted quinazolinones with an ethyl linker have shown that the conformation can be either extended or folded. nih.gov In an extended conformation, the substituent at the end of the ethyl chain is directed away from the quinazoline ring. In a folded conformation, the substituent is oriented back towards the quinazoline ring. The energy difference between these conformations can be small, and the preferred conformation may depend on the specific substituents and the environment (e.g., solvent or crystal lattice). nih.gov

For this compound, the bulky and electronegative chlorine atom at the end of the ethyl chain would likely favor an extended conformation to minimize steric clashes with the quinazoline ring system. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide further insights into the relative energies of different conformers and the rotational barriers of the side chain.

Structure Activity Relationship Sar Investigations of 7 Bromo 2 2 Chloroethyl Quinazoline Analogs

Positional Effects of Halogen Substituents on Quinazoline (B50416) Bioactivity Profiles

Halogenation is a key strategy in drug design to modulate a molecule's physicochemical properties and biological activity. On the quinazoline scaffold, the position and nature of the halogen substituent significantly impact the compound's interaction with biological targets. nih.govresearchgate.net

The presence of a bromine atom at the 7-position of the quinazoline ring introduces distinct electronic and steric properties that influence molecular recognition. This substitution can be favorable for inhibitory activity against certain biological targets. Studies on quinazoline derivatives have shown that electron-donating or halogen substituents at the 6- and 7-positions can be beneficial for inhibitory activity. nih.gov For example, the substitution of halogens on the 7-position has been found desirable for high potency in certain kinase inhibitors. The bromine atom, with its specific size and electronegativity, can engage in halogen bonding or favorable van der Waals interactions within a protein's binding pocket, enhancing affinity and selectivity. Furthermore, the C7-bromo group serves as a crucial synthetic handle, allowing for further derivatization through cross-coupling reactions to generate diverse analogs with modulated biological activities.

The specific placement of halogens on the quinazoline ring is critical for determining bioactivity. Structure-activity relationship studies have consistently shown that substitutions at positions 6 and 7 significantly affect a compound's potency and selectivity. mdpi.com For instance, in a series of compounds designed as A₂A adenosine (B11128) receptor antagonists, the introduction of bromine or chlorine at the C7-position resulted in binding affinities comparable to, and in some cases greater than, those of the corresponding C6-substituted molecules.

This highlights that the C7-position is accommodating to halogen substituents for achieving high-affinity binding. The choice between bromine and chlorine can fine-tune the interaction. While both enhance binding, the larger size and greater polarizability of bromine compared to chlorine can lead to different binding energies and selectivities depending on the topology of the target's active site. Research on halogen-substituted 4(3H)-quinazolinones has emphasized the versatility of halogen atoms in developing potent anticancer agents, with the specific halogen and its position being key determinants of efficacy. nih.govresearchgate.net

Table 1: Comparative Binding Affinity of C7-Substituted Quinazolines for the A₂A Adenosine ReceptorThis table illustrates the effect of different small substituents at the C7-position on the binding affinity (Ki) for the A₂A adenosine receptor, demonstrating the favorability of halogens at this position.

| Compound Analogue | Substitution Position | Substituent | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1 | 7 | Bromine | Comparable to C6-bromo analogue |

| 2 | 7 | Chlorine | Comparable to C6-chloro analogue |

| 3 | 7 | Methyl | 5 |

Role of the 2-(2-chloroethyl) Moiety in Ligand-Target Interactions

Substituents at the 2-position of the quinazoline ring play a vital role in modulating the molecule's activity. frontiersin.orgnih.govresearchgate.net The 2-(2-chloroethyl) group is of particular interest due to its unique combination of an alkyl chain and a reactive halogen.

The length and composition of an alkyl chain at the 2-position can significantly affect binding affinity. The ethyl linker of the 2-(2-chloroethyl) moiety provides a specific spatial extension, allowing the molecule to access and interact with distinct regions of a target's binding site. The terminal chlorine atom introduces a polar and electrophilic character to the otherwise nonpolar alkyl chain. This "warhead" can serve as a reactive handle for forming a covalent bond with a nucleophilic amino acid residue, such as cysteine, in the target protein. nih.govnih.govmdpi.com This irreversible or prolonged interaction can lead to enhanced potency and a longer duration of action. prismbiolab.com The specific length of the two-carbon chain is crucial, as longer or shorter chains may not optimally position the terminal chlorine for interaction with the target residue. nih.gov

The 2-(2-chloroethyl) side chain possesses significant conformational flexibility due to the rotation around the C2-Cα and Cα-Cβ single bonds. lumenlearning.com This flexibility allows the substituent to adopt various spatial arrangements, enabling it to fit optimally within the contours of a protein's binding pocket. rsc.orgutdallas.edunih.govacs.org While this adaptability can be advantageous for achieving a favorable binding pose, there is an entropic cost associated with "freezing" the flexible chain into a single conformation upon binding. The ideal conformation will position the terminal chloro group for effective interaction, whether through non-covalent means (like hydrogen bonding or dipole interactions) or by facilitating a covalent reaction with a nearby nucleophile. The study of these conformational preferences is essential for understanding the precise nature of the ligand-target interaction. lumenlearning.comnih.gov

Modulation of Biological Responses through Quinazoline Scaffold Derivatization

The quinazoline nucleus is a "privileged scaffold," meaning its structure is versatile and can be derivatized to interact with a wide range of biological targets, leading to diverse therapeutic applications. mdpi.comnih.govbohrium.com By strategically modifying the core and its substituents, researchers have developed quinazoline-based compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others. researchgate.netnih.gov

Derivatization of the 7-bromo position and the 2-(2-chloroethyl) group are powerful strategies for modulating biological responses. The 7-bromo position allows for the introduction of various aryl, heteroaryl, or alkyl groups via cross-coupling reactions, which can explore different binding pockets and alter selectivity. The 2-(2-chloroethyl) group can be modified or can itself react with the target to produce a desired effect. This versatility has made the quinazoline scaffold a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors for cancer treatment. nih.govmdpi.comnih.govmdpi.comresearchgate.net

Table 2: Examples of Quinazoline Scaffold Derivatization and Resulting Biological ActivitiesThis table summarizes how modifications at different positions of the quinazoline scaffold can lead to a variety of biological activities, underscoring its versatility in drug discovery.

| Derivatization Strategy | Target/Activity | Example Compound Class |

|---|---|---|

| Substitution at C4 (e.g., anilino group) | EGFR/VEGFR Kinase Inhibition (Anticancer) | 4-Anilinoquinazolines |

| Fusion of rings at C6/C7 | Multi-Tyrosine Kinase Inhibition (Anticancer) | Dioxygenated-fused quinazolines |

| Substitution at C2 and C3 | Antimicrobial, Anti-inflammatory | 2,3-Disubstituted quinazolinones |

| Introduction of reactive groups (e.g., chloroethyl) | Covalent Enzyme Inhibition | Targeted Covalent Inhibitors (TCIs) |

Rational Design of Quinazoline Derivatives for Specific Molecular Targets

The rational design of quinazoline derivatives, including analogs of 7-Bromo-2-(2-chloroethyl)quinazoline, is a cornerstone of modern medicinal chemistry, aiming to optimize their interaction with specific biological targets. This approach leverages an understanding of the target's three-dimensional structure and the molecular interactions that govern ligand binding. By systematically modifying the quinazoline scaffold, researchers can enhance potency, selectivity, and pharmacokinetic properties.

A key strategy in the rational design of quinazoline-based inhibitors involves the targeted modification of substituents at various positions of the quinazoline ring to improve binding affinity and efficacy against specific molecular targets, such as protein kinases. For instance, the introduction of a bromine atom at the 6- or 7-position of the quinazoline core has been explored in numerous studies to enhance cytotoxic activity against cancer cell lines.

In the design of novel quinazoline derivatives, modifications at the 2-position are also crucial for modulating biological activity. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at this position significantly influences the compound's inhibitory potential. For example, in a series of 6-bromo-2-substituted-quinazolin-4(3H)-ones, the introduction of a (3-bromophenyl) moiety at the 2-position led to a significant improvement in Cyclin-Dependent Kinase 9 (CDK9) inhibitory activity. mdpi.com

The following table illustrates the impact of substitutions at the 2-position on the CDK9 inhibitory activity of 6-substituted quinazolin-4-one derivatives.

| Compound | R1 | R2 | IC50 (µM) against CDK9 |

| 1 | I | H | 0.639 |

| 2 | Br | 3-bromophenyl | 0.142 |

| 3 | Br | 4-chlorophenyl | 0.289 |

This table presents a selection of data for illustrative purposes and is based on findings from related quinazoline derivatives.

Furthermore, the strategic design of quinazoline analogs often involves the incorporation of functionalities that can form key interactions, such as hydrogen bonds, with amino acid residues in the active site of the target protein. Molecular docking studies play a pivotal role in this process by predicting the binding modes of designed compounds and guiding further structural modifications. For instance, in the development of phosphodiesterase 7 (PDE7) inhibitors, novel thioxoquinazoline derivatives were designed and synthesized, with their binding modes and anti-inflammatory properties being rationalized through X-ray crystallography and molecular modeling. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.org For the this compound series and its analogs, QSAR studies are instrumental in predicting the activity of novel derivatives and in understanding the physicochemical properties that govern their biological effects.

The development of a robust QSAR model involves several key steps, including the compilation of a dataset of compounds with their corresponding biological activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.

In the context of quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors, a QSAR model was developed using Multiple Linear Regression (MLR). nih.gov This model highlighted the importance of specific 2D descriptors in predicting the inhibitory activity. The developed MLR model suggested that Estate Contribution descriptors, such as SaaOE-Index and SsCIE-index, were the most significant in predicting tyrosine kinase inhibitory activity. nih.gov The model also indicated that an electron-withdrawing group at the 4th position of the quinazoline ring enhances the activity. nih.gov

A typical QSAR equation for a series of quinazoline derivatives might take the following form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

The following table provides examples of molecular descriptors that are commonly used in QSAR studies of quinazoline derivatives and their general influence on biological activity.

| Descriptor Type | Example Descriptor | General Influence on Activity |

| Electronic | Atomic Net Charge | Can influence electrostatic interactions with the target protein. orientjchem.org |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. orientjchem.org |

| Topological | SaaOE-Index | An electrotopological state descriptor that can be crucial for predicting kinase inhibition. nih.gov |

| Topological | SsCIE-index | Another electrotopological state descriptor that can positively correlate with inhibitory activity. nih.gov |

This table provides a generalized overview of descriptors and their potential influence based on QSAR studies of related quinazoline analogs.

The insights gained from QSAR models are invaluable for the rational design of new, more potent analogs of this compound. By identifying the key molecular features that contribute to the desired biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Mechanistic Insights into the Molecular Interactions of 7 Bromo 2 2 Chloroethyl Quinazoline

In Vitro Studies of Target Engagement and Enzyme Inhibition

In vitro studies are crucial for elucidating the direct molecular interactions between a compound and its biological targets. For quinazoline (B50416) derivatives, these studies have revealed a strong propensity for inhibiting various enzymes, particularly kinases, which are central to cellular signaling pathways.

The quinazoline core has emerged as a favored scaffold in the development of inhibitors targeting receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). nih.gov These enzymes play a critical role in cell proliferation, growth, and differentiation, and their overactivity is a hallmark of many cancers. mdpi.comekb.eg Quinazoline-based inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the kinase domain, thereby blocking the downstream signaling cascades that promote tumor growth. mdpi.com

| Compound Type | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Propen-phenylamino-quinazoline derivative | EGFR kinase | 53.1 nM | mdpi.com |

| Thiourea quinazoline-based derivative (Compound 39) | EGFR | 0.02 µM | mdpi.com |

| Thiourea quinazoline-based derivative (Compound 39) | VEGFR-2 | 0.05 µM | mdpi.com |

| Thiourea quinazoline-based derivative (Compound 40) | EGFR | 0.01 µM | mdpi.com |

| Thiourea quinazoline-based derivative (Compound 40) | VEGFR-2 | 0.08 µM | mdpi.com |

| Quinazoline-indazole hybrid (Compound 46) | VEGFR-2 kinase | 5.4 nM | mdpi.com |

Beyond RTKs, the versatile quinazoline scaffold has been adapted to inhibit other critical enzymes involved in disease pathology, including cyclooxygenase-II (COX-II) and poly(ADP-ribose) polymerase (PARP).

COX-II Inhibition: Cyclooxygenase (COX) is a key enzyme in the inflammatory process, and its inducible isoform, COX-2, is a major target for anti-inflammatory drugs. nih.govnih.gov Several quinazolinone derivatives have been identified as selective COX-2 inhibitors. nih.govnih.gov The mechanism involves blocking the enzyme's active site to prevent the synthesis of prostaglandins, which are inflammatory mediators. The selectivity and potency of these inhibitors are highly dependent on the substituents attached to the quinazoline core. nih.gov

PARP Inhibition: PARP enzymes are crucial for DNA repair. researchgate.net Inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, particularly those with existing defects in DNA repair pathways (e.g., BRCA mutations), ultimately causing cell death. researchgate.netnih.gov The quinazolinone structure is a recognized pharmacophore for PARP inhibition. nih.govresearchgate.net These compounds act as inhibitors by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), effectively disrupting the DNA repair process. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Quinazolinone derivative (NU-1025) | PARP | 400 nM | researchgate.net |

| Quinazoline-2,4(1H,3H)-dione derivative (Cpd36) | PARP-1 | 0.94 nM | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative (Cpd36) | PARP-2 | 0.87 nM | nih.gov |

| Quinazoline derivative | COX-1 | 64 nM | nih.gov |

| Quinazolinone-ibuprofen conjugate | COX-2 | Similar selectivity to Celecoxib | nih.gov |

By inhibiting key enzymes like EGFR, quinazoline derivatives can trigger significant disruptions in cellular signaling pathways. ekb.eg Inhibition of the EGFR pathway, for example, can block downstream signaling through the PI3K/Akt/mTOR and MAPK pathways, which are vital for cell survival and proliferation. mdpi.com This disruption often leads to observable cellular effects such as cell cycle arrest and apoptosis (programmed cell death). ekb.eg Studies have shown that certain quinazoline derivatives can cause cancer cells to arrest in the G2/M phase of the cell cycle. ekb.egnih.gov Furthermore, these compounds can induce apoptosis by modulating the expression of key regulatory proteins, such as increasing the levels of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Exploration of DNA and Protein Binding Mechanisms

The planar aromatic structure of the quinazoline nucleus makes it suitable for direct interactions with macromolecules like DNA and proteins, representing another facet of its biological activity.

DNA intercalation is a process where molecules insert themselves between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cytotoxicity. The quinazoline nucleus is a common feature in many compounds designed as DNA intercalators. researchgate.net Research on related compounds, such as 1,2,4-triazolo[4,3-c]quinazolines, has demonstrated their ability to bind to DNA with high affinity and inhibit topoisomerase II, an enzyme essential for managing DNA topology during replication. nih.gov This dual action of DNA intercalation and topoisomerase inhibition can induce significant DNA damage, contributing to the anticancer effects of these compounds. nih.govresearchgate.net

| Compound Class | Assay | Result (IC50) | Reference |

|---|---|---|---|

| Triazoloquinazoline derivative (Compound 16) | DNA Binding | 26.03 µM | researchgate.net |

| Triazoloquinazoline derivative (Compound 18) | DNA Binding | 28.37 µM | researchgate.net |

| Doxorubicin (Reference) | DNA Binding | 31.27 µM | researchgate.net |

| Quinazoline hybrid (Compound 7) | DNA Intercalation (DNA/methyl green) | 17.19 µM | nih.gov |

| Doxorubicin (Reference) | DNA Intercalation (DNA/methyl green) | 11.29 µM | nih.gov |

Computational Chemistry and Cheminformatics Approaches to Quinazoline Research

Molecular Docking and Molecular Dynamics Simulations of 7-Bromo-2-(2-chloroethyl)quinazoline with Biological Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These methods are fundamental in structure-based drug design, providing atomic-level insights into the binding mechanisms that underpin a compound's biological activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. kemdikbud.go.id This process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. For quinazoline (B50416) derivatives, docking studies have been instrumental in identifying key interactions with various therapeutic targets, including protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net For instance, studies on 6-bromo-quinazoline derivatives have used docking to elucidate their binding affinity within the EGFR active site. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to analyze the stability and conformational dynamics of the ligand-receptor complex over time. researchgate.netfrontiersin.org MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules, offering deeper insights into the stability of binding poses and the nature of intermolecular interactions. researchgate.netnih.gov

Computational methods are crucial for predicting how a ligand like this compound will bind to a biological target and for estimating the strength of this interaction, often expressed as binding energy.

The binding mode describes the specific orientation of the ligand within the receptor's active site and the network of non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Docking studies on various quinazoline derivatives have successfully predicted these interactions. For example, in studies with EGFR, the quinazoline core often forms critical hydrogen bonds with key amino acid residues like Met769, while substituted side chains engage in hydrophobic interactions with residues such as Leu820 and Leu694. researchgate.net

Binding affinity, typically quantified by scoring functions in docking programs (e.g., kcal/mol), provides an estimate of the ligand's potency. Lower binding energy scores generally indicate a more stable complex and higher predicted activity. nih.gov While no specific docking studies for this compound are publicly available, data from related bromo-quinazoline derivatives targeting EGFR illustrate the typical outputs of such analyses.

Below is a representative data table illustrating the type of results obtained from molecular docking studies of similar compounds.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 6-Bromo-quinazolin-4(3H)-one Derivative | EGFR | -6.7 | Cys773, Met769 |

| 6-Bromo-quinazolin-4(3H)-one Derivative | Mutated EGFR | -6.8 | Not Specified |

| Erlotinib (Reference Drug) | EGFR | -7.1 | Not Specified |

This table is illustrative and based on data for structurally related compounds to demonstrate the outputs of molecular docking studies. nih.govresearchgate.net

Drug design strategies involving quinazolines heavily rely on both ligand-based and structure-based computational methods to guide the synthesis of novel, more potent derivatives.

Structure-Based Drug Design (SBDD) utilizes the known three-dimensional structure of the target receptor to design molecules that can bind to it with high affinity and selectivity. nih.gov This approach is particularly effective when a crystal structure of the target protein is available. nih.gov By analyzing the topology and chemical properties of the binding site, chemists can design ligands, such as derivatives of this compound, that fit perfectly and form optimal interactions. This method has been successfully used to develop selective inhibitors for targets like Aurora A kinase by exploiting structural differences in their ATP-binding pockets. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build statistical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netproquest.comphysiciansweekly.commdpi.com These models can then predict the activity of new, unsynthesized molecules. For quinazoline derivatives, 3D-QSAR models have been developed to predict their anticancer potential and guide the design of more potent EGFR inhibitors. unar.ac.idresearchgate.net

In Silico Screening and Virtual Library Design for Quinazoline Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

Virtual libraries of quinazoline derivatives can be designed by starting with a core scaffold, such as this compound, and systematically modifying its structure by adding or changing various functional groups. These libraries can contain thousands or even millions of virtual compounds. The entire library is then screened against a specific biological target using molecular docking or other computational methods. itmedicalteam.plijddr.in The compounds with the best predicted binding affinities (top "hits") are then prioritized for chemical synthesis and further biological evaluation. researchgate.net This strategy has been applied to discover novel quinazoline derivatives for various targets, including COX-2 inhibitors. itmedicalteam.plijddr.in

ADMET Prediction and Pharmacokinetic Modeling for Lead Optimization

For a compound to be a successful drug, it must not only be potent against its target but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the drug development process that uses computational models to forecast these properties. nih.gov

In silico ADMET models can predict a wide range of parameters, including:

Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Likelihood of renal clearance.

Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxic effects.

Numerous studies have utilized in silico tools to predict the ADMET properties of quinazoline derivatives, helping to identify candidates with promising drug-like profiles and filter out those likely to fail in later stages of development. researchgate.nettandfonline.comtandfonline.comscirp.org These predictions are often guided by established rules of thumb for drug-likeness, such as Lipinski's Rule of Five. scirp.org Pharmacokinetic modeling helps to integrate these parameters to simulate the drug's behavior in the body over time. scirp.orgscirp.org

The table below provides an example of typical ADMET parameters predicted for potential drug candidates in the quinazoline class.

| Parameter | Predicted Value/Classification | Implication |

| Lipinski's Rule of Five | Pass (0 violations) | Good potential for oral bioavailability |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| AMES Toxicity | No | Predicted to be non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

This table is illustrative, showing the types of predictions made for quinazoline derivatives during in silico ADMET analysis. nih.govtandfonline.com

Advanced Research Applications and Future Perspectives for 7 Bromo 2 2 Chloroethyl Quinazoline

Utilization as Chemical Probes for Biological System Interrogation

The development of small-molecule fluorescent probes is crucial for visualizing and understanding the roles of biological macromolecules like G protein-coupled receptors (GPCRs) in their native cellular environments. nih.gov These probes typically consist of two key components: a pharmacophore that selectively binds to the biological target and a fluorophore that provides a detectable signal. nih.gov

The structure of 7-Bromo-2-(2-chloroethyl)quinazoline makes it an ideal starting point for the synthesis of such chemical probes. The quinazoline (B50416) core can act as the pharmacophore, recognizing specific biological targets such as α1-Adrenergic Receptors. nih.gov The reactive 2-chloroethyl group is a prime site for chemical modification, allowing for the covalent attachment of a fluorophore (e.g., coumarin (B35378) or fluorescein (B123965) derivatives) through reactions like amide condensation. nih.gov This synthetic strategy allows for the creation of tailored probes to track the localization and dynamics of specific receptors, offering high sensitivity and visualization capabilities for molecular pharmacology and drug discovery. nih.gov The resulting probes can be invaluable tools for cell staining and understanding the subcellular distribution of important drug targets. nih.gov

Scaffold Hybridization Strategies for Multi-Target Ligand Development

Complex diseases such as cancer often involve multiple biological pathways, rendering single-target drugs less effective and prone to resistance. rsc.org The strategy of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is an emerging approach to create multi-target ligands that can modulate several targets simultaneously. rsc.orgresearchgate.net This can lead to synergistic effects and improved therapeutic outcomes compared to combination therapies using multiple drugs. rsc.org

The this compound scaffold is an excellent platform for implementing hybridization strategies. The quinazoline nucleus itself is a "privileged scaffold," known to interact with a wide range of biological targets, including various protein kinases. mdpi.comnih.gov The 2-chloroethyl side chain provides a convenient attachment point for covalently linking other pharmacologically active moieties. Researchers have successfully created hybrid molecules by combining the quinazoline scaffold with other heterocyclic systems, such as:

Triazoles: To enhance or introduce new biological activities. rsc.org

Amino Acids: To provide additional hydrogen-bonding interactions at the target site, potentially increasing binding affinity and potency. rsc.org

Sulfonamides: To target enzymes like carbonic anhydrases, which are implicated in several diseases. mdpi.com

Thiazolidinones: To create agents with dual inhibitory functions. mdpi.com

This approach allows for the rational design of novel chemical entities that can simultaneously inhibit multiple targets, such as different receptor tyrosine kinases (e.g., EGFR, VEGFR) or a combination of a kinase and another crucial cellular protein. nih.gov

Table 1: Examples of Quinazoline-Based Hybrid Scaffolds and Their Targets

| Hybrid Scaffold Component | Combined Pharmacophore | Potential Biological Target(s) | Reference(s) |

|---|---|---|---|

| Quinazoline | Triazole | Various Kinases, Microtubules | rsc.org |

| Quinazoline | Amino Acid (e.g., Phenylalanine) | Epidermal Growth Factor Receptor (EGFR) | rsc.org |

| Quinazoline | Thiazolidinone / Isatin | Carbonic Anhydrases | mdpi.com |

| Quinazoline | Phenylaminopyrimidine | Multiple Tyrosine Kinases | researchgate.net |

Exploration of Novel Therapeutic Avenues based on Quinazoline Scaffold

The quinazoline core is a well-established pharmacophore found in numerous FDA-approved drugs, particularly in oncology. nih.govnih.gov However, ongoing research continues to uncover its potential across a diverse range of therapeutic areas, driven by the versatility of its scaffold which allows for fine-tuning of its pharmacological activity.

Anticancer Applications: Quinazoline derivatives have been extensively developed as anticancer agents, primarily as inhibitors of protein kinases involved in tumor growth and proliferation. nih.gov Many function as potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in non-small-cell lung cancer. nih.govmdpi.com Beyond kinase inhibition, these compounds have been shown to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit tubulin polymerization, a process critical for cell division. mdpi.combenthamdirect.com The presence of a halogen, such as the bromine atom in this compound, at the 6 or 7-position of the quinazoline ring has been shown in studies to enhance anticancer effects. nih.gov

Neurodegenerative Diseases: The multifaceted nature of Alzheimer's disease (AD) makes it a prime candidate for multi-target drug discovery. The quinazoline scaffold has emerged as a promising framework for designing agents that can address several pathological aspects of AD. mdpi.comnih.gov Derivatives have been developed that function as inhibitors of cholinesterases (to manage symptoms), β-amyloid aggregation, and tau protein hyperphosphorylation, while also exhibiting neuroprotective effects against oxidative stress. mdpi.comnih.gov

Other Therapeutic Areas: The pharmacological potential of the quinazoline scaffold extends further, with research demonstrating significant activity in other domains, including:

Antimicrobial and Antiviral Agents mdpi.comfrontiersin.org

Anti-inflammatory and Analgesic Agents mdpi.comnih.gov

Antihypertensive and Antidiabetic Agents mdpi.com

The ability to easily modify the quinazoline core at various positions allows medicinal chemists to explore this vast therapeutic potential and develop new drug candidates for a wide array of diseases. researchgate.net

Table 2: Selected Therapeutic Targets of Quinazoline Derivatives

| Therapeutic Area | Key Biological Target(s) / Mechanism | Reference(s) |

|---|---|---|

| Oncology | EGFR, VEGFR, PDGFR-β, Tubulin Polymerization, Apoptosis Induction | nih.govnih.govmdpi.com |

| Alzheimer's Disease | Cholinesterases, β-amyloid aggregation, Tau protein, Oxidative Stress | mdpi.comnih.gov |

| Infectious Diseases | Various bacterial and viral proteins | mdpi.comfrontiersin.org |

| Inflammation | Cyclooxygenase (COX), NFκB | mdpi.comnih.gov |

Unexplored Chemical Space and Synthetic Challenges in Quinazoline Research

Despite the extensive research into quinazoline chemistry, significant challenges and opportunities remain. Many traditional synthetic routes for quinazoline derivatives rely on transition-metal catalysts, which can be expensive, toxic, and sensitive to air and moisture. nih.gov Furthermore, these methods can sometimes require harsh reaction conditions and may lead to the formation of undesired side products, complicating purification. acs.org

To address these limitations, a major focus of current research is the development of greener, more efficient, and atom-economical synthetic methodologies. frontiersin.orgnih.gov These include:

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, reducing waste and improving efficiency. frontiersin.org

Microwave-assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov

Catalyst-free and Transition-metal-free Systems: Developing synthetic routes that avoid heavy metals is a key goal for sustainable chemistry. nih.govoup.com

A specific example of overcoming synthetic hurdles is the development of a streamlined, three-step, chromatography-free synthesis for the complex quinazoline drug candidate Ziresovir. acs.org The new route utilized a copper-catalyzed ring closure, avoiding the harsh conditions and side products associated with older methods. acs.org

The "unexplored chemical space" in quinazoline research involves creating derivatives with novel substitution patterns and functionalities. While positions 2, 4, 6, and 7 are commonly modified, exploring substitutions at other positions could lead to compounds with unique pharmacological profiles and new intellectual property. frontiersin.orgresearchgate.net

Emerging Methodologies in Quinazoline Derivative Characterization and Evaluation

The synthesis of novel quinazoline derivatives must be accompanied by robust characterization and evaluation to confirm their structure and assess their biological activity. A suite of analytical techniques is employed for this purpose.

Structural Characterization: The definitive identification of newly synthesized compounds relies on a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the precise molecular structure and connectivity of atoms. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight and provides information about the fragmentation patterns, further confirming the compound's identity. orientjchem.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups within the molecule. nih.govorientjchem.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information. nih.gov

Elemental Analysis: Confirms the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, nitrogen, and other elements. nih.gov

Evaluation of Physicochemical and Biological Properties: Beyond structural confirmation, emerging methodologies focus on understanding the compound's behavior and therapeutic potential.

Optical Methods for Stability Analysis: Techniques like UV-Visible (UV-Vis) absorption spectroscopy can be used to study the stability of a compound over time in different solvents and at various temperatures, which is critical for drug development. aip.org

In Silico and Computational Studies: Molecular docking is a powerful computational tool used to predict how a ligand (the quinazoline derivative) will bind to the active site of a target protein. tandfonline.comresearchgate.net This helps in understanding the mechanism of action and in rationally designing more potent derivatives.

Advanced Biological Assays: A wide range of in vitro assays are used to evaluate the biological effects of these compounds, including cytotoxicity assays (e.g., MTT, LDH release), cell cycle analysis, and specific enzyme inhibition assays. nih.gov

Table 3: Methodologies for Characterization and Evaluation of Quinazoline Derivatives

| Methodology Type | Specific Technique | Purpose | Reference(s) |

|---|---|---|---|

| Structural Characterization | ¹H & ¹³C NMR, Mass Spectrometry, FTIR | Elucidation of molecular structure and functional groups | nih.govorientjchem.org |

| X-ray Crystallography | Definitive 3D structural determination | nih.gov | |

| Physicochemical Evaluation | UV-Visible Spectroscopy | Assessment of solution stability over time and under different conditions | aip.org |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability | orientjchem.org | |

| Biological & In Silico Evaluation | Molecular Docking | Prediction of ligand-protein binding interactions | tandfonline.comresearchgate.net |

| In Vitro Cellular Assays (MTT, etc.) | Measurement of cytotoxicity and anti-proliferative effects | nih.gov | |

| Enzyme Inhibition Assays | Quantification of inhibitory potency against specific biological targets | mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-2-(2-chloroethyl)quinazoline, and how can intermediates be characterized?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, bromination at the 7-position of a quinazoline precursor can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. The 2-(2-chloroethyl) group may be introduced via alkylation with 1,2-dichloroethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Characterization : Use IR spectroscopy to confirm functional groups (e.g., C-Br stretching at ~550 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions. Mass spectrometry (HRMS) can validate molecular weight .

Q. What safety protocols are critical during handling and storage of this compound?

- Handling : Use PPE (gloves, goggles) due to hazards like skin irritation (H315) and acute toxicity (H302/H332). Work in a fume hood to avoid inhalation .

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) in amber glass vials to prevent degradation. Avoid contact with moisture or strong oxidizers .

Q. How can researchers optimize reaction yields for halogenated quinazoline derivatives?

- Experimental Variables : Adjust solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometry of halogenating agents. Monitor reaction progress via TLC or HPLC. Recrystallization from ethanol or ethyl acetate improves purity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, alkyl chain length) impact the biological activity of quinazoline derivatives?

- Structure-Activity Relationship (SAR) : The 7-bromo group enhances electrophilic reactivity, potentially improving binding to biological targets. The 2-(2-chloroethyl) moiety may increase lipophilicity, affecting membrane permeability. Compare IC₅₀ values in assays using analogues with varying substituents (e.g., 6-chloro vs. 7-bromo derivatives) .

Q. What strategies resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?

- Data Triangulation : Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Check for impurities via HPLC or crystallography. Replicate experiments under standardized conditions (e.g., solvent, cell line) .

- Contextual Factors : Differences in assay pH, temperature, or protein-binding interactions may explain variability. Perform control experiments with reference compounds (e.g., gefitinib for kinase inhibition) .

Q. How can computational methods guide the design of this compound derivatives?

- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., EGFR kinase). Focus on halogen bonding interactions between the bromine atom and hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthesizable candidates .

Q. What are the challenges in characterizing reactive intermediates during synthesis?

- Transient Species : Use low-temperature NMR (-40°C) or trapping agents (e.g., DMPU) to stabilize intermediates. For unstable chlorinated byproducts, employ in situ FTIR or UV-Vis spectroscopy .

Q. How should in vivo studies be designed to evaluate toxicity and efficacy of this compound?

- Animal Models : Select species with metabolic profiles relevant to humans (e.g., rodents for preliminary toxicity). Dose escalation studies can determine MTD (maximum tolerated dose).

- Endpoint Analysis : Monitor biomarkers (e.g., liver enzymes for hepatotoxicity) and tumor volume reduction in xenograft models. Compare with positive controls (e.g., cisplatin) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.